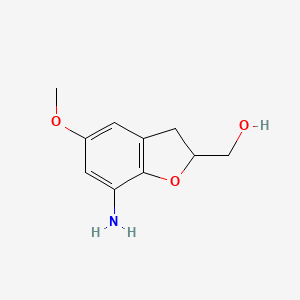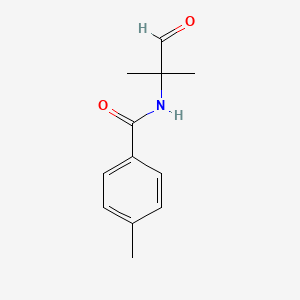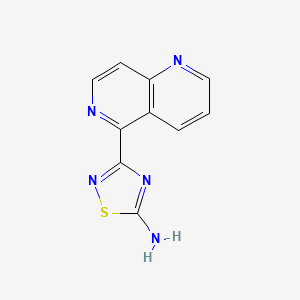
Rac-2-(4-(2-chlorophenylsulfonyl)phenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol is an organic compound with a complex structure that includes a sulfonyl group, a chlorophenyl group, and a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol typically involves a multi-step process. One common method is the sulfonylation of 2-chlorophenyl with a sulfonyl chloride derivative, followed by a Friedel-Crafts alkylation to introduce the propanol group. The reaction conditions often require the use of a strong acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a polar solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-one, while reduction of the sulfonyl group may produce 2-[4-(2-chlorophenyl)phenyl]propan-2-ol.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of sulfonyl groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(2-bromophenyl)sulfonylphenyl]propan-2-ol
- 2-[4-(2-fluorophenyl)sulfonylphenyl]propan-2-ol
- 2-[4-(2-methylphenyl)sulfonylphenyl]propan-2-ol
Uniqueness
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications.
Eigenschaften
Molekularformel |
C15H15ClO3S |
|---|---|
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
2-[4-(2-chlorophenyl)sulfonylphenyl]propan-2-ol |
InChI |
InChI=1S/C15H15ClO3S/c1-15(2,17)11-7-9-12(10-8-11)20(18,19)14-6-4-3-5-13(14)16/h3-10,17H,1-2H3 |
InChI-Schlüssel |
RCKMIFPXYXDXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)

![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)



![2-[3-(4-Chlorophenyl)-5-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B13871922.png)




![2-N-[4-(4-chlorophenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13871964.png)
